molecular formula C8H10BrNS B13301043 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine

Cat. No.: B13301043
M. Wt: 232.14 g/mol
InChI Key: NDLOBGGONRHMDX-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine, sulfur, and nitrogen atoms. These interactions can modulate biological pathways and lead to the observed bioactivities .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

InChI

InChI=1S/C8H10BrNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2

InChI Key

NDLOBGGONRHMDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(S2)Br

Origin of Product

United States

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